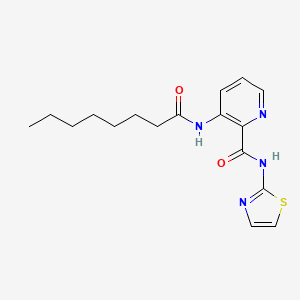![molecular formula C11H11NO6 B14190677 N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid CAS No. 833485-53-3](/img/structure/B14190677.png)
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid: is a compound that features a furan ring attached to an acrylamide moiety, which is further linked to L-aspartic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid typically involves the following steps:
Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylamide precursor under basic conditions to form the furan-2-yl acrylamide intermediate.
Coupling with L-Aspartic Acid: The furan-2-yl acrylamide is then coupled with L-aspartic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic amino acid residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Furan-2-yl)acryloyl]-L-phenylalanyl-glycyl-glycine: Similar structure but with a different amino acid sequence.
3-(Furan-2-yl)acrylic acid: Lacks the aspartic acid moiety.
Ethyl 3-(Furan-2-yl)propanoate: Contains a propanoate group instead of the acrylamide moiety.
Uniqueness
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid is unique due to its combination of a furan ring, acrylamide moiety, and L-aspartic acid. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
833485-53-3 |
|---|---|
Formule moléculaire |
C11H11NO6 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]butanedioic acid |
InChI |
InChI=1S/C11H11NO6/c13-9(4-3-7-2-1-5-18-7)12-8(11(16)17)6-10(14)15/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 |
Clé InChI |
DEIHXMITDVTNIF-QMMMGPOBSA-N |
SMILES isomérique |
C1=COC(=C1)C=CC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1=COC(=C1)C=CC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)

![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)


![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)





![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)

